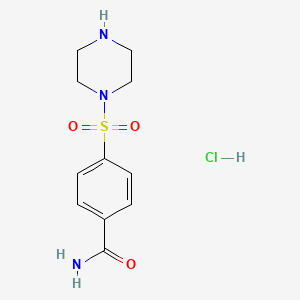

4-(Piperazine-1-sulfonyl)benzamide hydrochloride

Description

Properties

IUPAC Name |

4-piperazin-1-ylsulfonylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S.ClH/c12-11(15)9-1-3-10(4-2-9)18(16,17)14-7-5-13-6-8-14;/h1-4,13H,5-8H2,(H2,12,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOMQCFOPHCUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazine-1-sulfonyl)benzamide hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through reactions with sulfonyl chlorides.

Formation of Benzamide Moiety: The benzamide moiety can be introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for 4-(Piperazine-1-sulfonyl)benzamide hydrochloride would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazine-1-sulfonyl)benzamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(Piperazine-1-sulfonyl)benzamide hydrochloride exhibit significant antimicrobial properties. Studies have shown that derivatives of piperazine compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against breast cancer cells. For instance, derivatives containing piperazine have demonstrated the ability to inhibit cell viability in breast cancer models, suggesting that 4-(Piperazine-1-sulfonyl)benzamide hydrochloride may influence pathways related to cancer cell proliferation .

Neurological Applications

Recent studies have focused on the design of piperazine derivatives for neuroprotective effects and cognitive enhancement. These compounds have shown promise in inhibiting acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The multifunctional nature of these compounds allows them to target multiple pathways involved in neurodegeneration .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Piperazine-1-sulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. The benzamide moiety can further contribute to the compound’s overall biological activity by interacting with additional molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

A. Piperazine-Sulfonyl-Benzamide Derivatives

- Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate hydrochloride (CAS 1171354-98-5): Replaces the benzamide with a furan-ester moiety.

- 6-(Piperazine-1-sulfonyl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride: Incorporates a benzoxazinone ring, which may enhance hydrogen-bonding interactions with biological targets. Molecular weight: 297.33 g/mol .

- 1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride : Features a ketone group instead of an amide, reducing hydrogen-bonding capacity but increasing lipophilicity .

B. Piperazine-Sulfonyl Non-Benzamide Derivatives

Physicochemical Properties

Notes:

Biological Activity

4-(Piperazine-1-sulfonyl)benzamide hydrochloride, also known by its chemical structure and CAS number (1052547-95-1), is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

4-(Piperazine-1-sulfonyl)benzamide hydrochloride features a piperazine ring attached to a sulfonamide group and a benzamide moiety. This structural configuration is significant for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Antiviral Properties

Research indicates that compounds structurally related to 4-(Piperazine-1-sulfonyl)benzamide hydrochloride exhibit antiviral activity, particularly against hepatitis viruses. For instance, derivatives of piperazine have been shown to inhibit the NS5B polymerase enzyme of the hepatitis C virus (HCV), which is crucial for viral replication. In a study, certain piperazine derivatives displayed effective replicon activities against HCV genotypes 1b and 1a, with effective concentrations (EC50) in the low nanomolar range .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Benzamide derivatives have been identified as inhibitors of various kinases involved in cancer progression. For example, certain benzamide derivatives were found to inhibit RET kinase activity, which is implicated in several malignancies. The inhibition of RET kinase leads to reduced cell proliferation in cancer models .

The mechanism through which 4-(Piperazine-1-sulfonyl)benzamide hydrochloride exerts its biological effects likely involves the inhibition of specific enzymes or receptors. Studies suggest that such compounds can disrupt protein-protein interactions essential for viral replication or tumor cell growth. For instance, interactions with the hepatitis B core protein have been reported, indicating a mechanism that may involve capsid assembly disruption .

Case Study 1: Hepatitis C Virus Inhibition

A study focusing on the optimization of piperazine-based compounds revealed that modifications to the benzamide structure significantly enhanced antiviral potency against HCV. The optimized compounds demonstrated EC50 values as low as 7 nM against HCV replicons, highlighting their potential as therapeutic agents .

Case Study 2: Cancer Therapeutics

In another investigation, a series of substituted benzamides were synthesized and evaluated for their ability to inhibit RET kinase. Compounds exhibiting high potency were further tested in cellular assays, demonstrating significant inhibition of cell proliferation driven by both wild-type and mutant RET proteins . The findings suggest that these compounds could be promising candidates for targeted cancer therapies.

Comparative Analysis

To better understand the efficacy and specificity of 4-(Piperazine-1-sulfonyl)benzamide hydrochloride compared to similar compounds, a comparative analysis was performed:

| Compound Name | Biological Activity | EC50 (nM) | Target |

|---|---|---|---|

| 4-(Piperazine-1-sulfonyl)benzamide HCl | Antiviral (HCV) | ~7 | NS5B Polymerase |

| N-(cyanomethyl)-2-chloroisonicotinamide | Antiviral (HBV) | Not specified | HBV Core Protein |

| 4-chloro-benzamides with heteroaryl rings | RET Kinase Inhibitor | Moderate to High | RET Kinase |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Piperazine-1-sulfonyl)benzamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often sulfonylated using sulfonyl chlorides under inert atmospheres (e.g., nitrogen) at 0–5°C to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the hydrochloride salt. Yields typically range from 50–80%, depending on stoichiometric control of the sulfonyl chloride and benzamide precursors .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm sulfonamide linkage and piperazine ring integrity (e.g., characteristic peaks for -SO2- and aromatic protons).

- Mass Spectrometry (ESI-MS) : To verify molecular weight (±1 Da) and detect impurities.

- HPLC : For purity assessment (≥95% by area normalization).

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability, particularly for hydrochloride salt forms .

Q. What are the critical stability considerations during storage and handling?

- Methodological Answer : The hydrochloride salt is hygroscopic and should be stored in airtight containers under nitrogen at –20°C. Stability studies indicate degradation under prolonged exposure to light (>72 hours), with sulfonamide bond cleavage observed via HPLC. Use desiccants (silica gel) and avoid aqueous solvents unless immediately prior to experimentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Receptor Binding Assays : Variations in buffer pH (6.5–7.4) can alter ionization of the sulfonamide group, affecting binding affinity to α1-adrenergic receptors. Standardize buffer systems (e.g., Tris-HCl) and include positive controls (e.g., phentolamine) .

- Cellular Uptake : Conflicting cytotoxicity data may stem from differences in cell permeability (e.g., use of DMSO vs. saline as vehicles). Validate solubility profiles via dynamic light scattering (DLS) .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical models?

- Methodological Answer :

- Prodrug Design : Introduce ester moieties at the benzamide group to enhance oral bioavailability, with hydrolysis in vivo releasing the active compound.

- Lipid Nanoparticle Encapsulation : Improves blood-brain barrier penetration for CNS-targeted studies, as demonstrated with similar piperazine sulfonamides .

Q. How can computational modeling guide the optimization of 4-(Piperazine-1-sulfonyl)benzamide derivatives for target specificity?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Screen derivatives against homology models of off-target receptors (e.g., serotonin 5-HT2A) to predict cross-reactivity.

- QSAR Analysis : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups at the benzamide ring) with IC50 values for lead prioritization .

Data Contradiction Analysis

Q. Why do reported IC50 values for enzyme inhibition vary across studies, and how can this be addressed experimentally?

- Methodological Answer : Variability often arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.